Methyl (3-methylbut-3-en-1-yl)carbamate
Description
Methyl (3-methylbut-3-en-1-yl)carbamate is a carbamate derivative characterized by a methyl ester group and a branched alkenyl substituent (3-methylbut-3-en-1-yl) attached to the carbamate nitrogen. Carbamates are widely used in agrochemicals, pharmaceuticals, and industrial applications due to their biological activity and synthetic versatility.
The compound’s alkenyl substituent may influence its reactivity, solubility, and metabolic pathways. For instance, unsaturated moieties like the butenyl group can participate in cycloaddition or polymerization reactions, which might differentiate it from saturated analogs.
Properties
CAS No. |
117555-81-4 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl N-(3-methylbut-3-enyl)carbamate |
InChI |
InChI=1S/C7H13NO2/c1-6(2)4-5-8-7(9)10-3/h1,4-5H2,2-3H3,(H,8,9) |
InChI Key |
ZIBNIDSOHICSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCNC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3-methylbut-3-en-1-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-methylbut-3-en-1-ol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the transcarbamoylation of primary and secondary alcohols with methyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at 90°C and exhibits broad functional-group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-methylbut-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl (3-methylbut-3-en-1-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of methyl (3-methylbut-3-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an anticholinesterase agent, inhibiting the enzyme acetylcholinesterase and affecting neurotransmission .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl (3-methylbut-3-en-1-yl)carbamate with structurally related carbamates:
Key Observations :
- Substituent Effects: The alkenyl group in the target compound may enhance reactivity compared to saturated alkyl or aromatic analogs. For example, Methyl (3-hydroxyphenyl)-carbamate contains a phenolic group, increasing polarity but also toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
